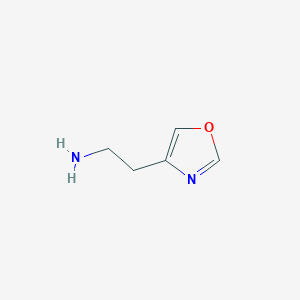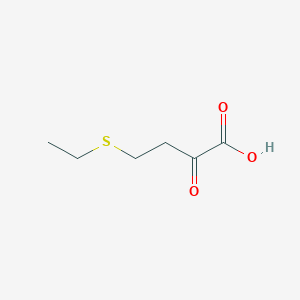
4-(Ethylsulfanyl)-2-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfanyl)-2-oxobutanoic acid is an organic compound characterized by the presence of an ethylsulfanyl group attached to a 2-oxobutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)-2-oxobutanoic acid typically involves the introduction of an ethylsulfanyl group to a 2-oxobutanoic acid precursor. One common method includes the reaction of 2-oxobutanoic acid with ethylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylsulfanyl)-2-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxobutanoic acid can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylsulfanyl)-2-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-2-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the activity of these targets by altering their conformation or binding affinity. The compound may also participate in redox reactions, influencing cellular oxidative states and metabolic processes.
Comparison with Similar Compounds
4-(Methylsulfanyl)-2-oxobutanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-Oxobutanoic acid: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
4-(Ethylsulfanyl)-2-oxopentanoic acid: Contains an additional carbon in the backbone, altering its chemical properties.
Uniqueness: 4-(Ethylsulfanyl)-2-oxobutanoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36506-17-9 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-2-10-4-3-5(7)6(8)9/h2-4H2,1H3,(H,8,9) |
InChI Key |
NGPOXPZQRGMRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


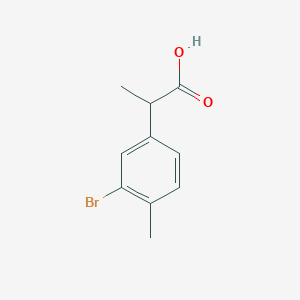

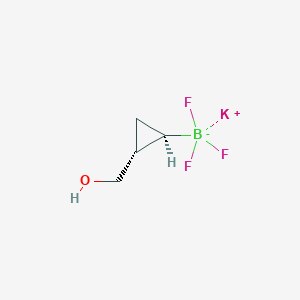
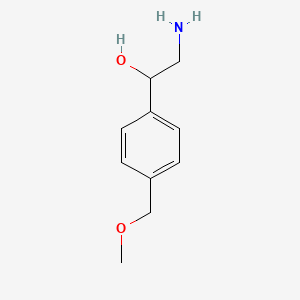
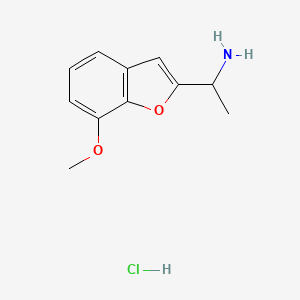
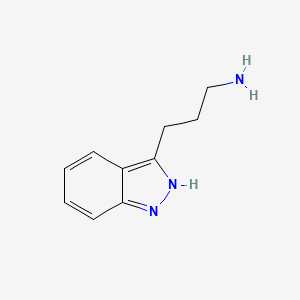
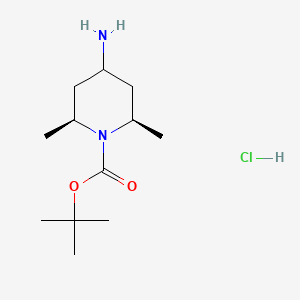
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
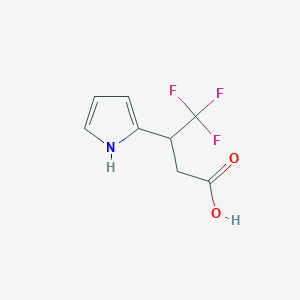
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

aminehydrochloride](/img/structure/B13586788.png)
